Product packaging for Acetylaranotin [MI](Cat. No.:CAS No. 20485-01-2)

Acetylaranotin [MI]

Cat. No.: B1664336
CAS No.: 20485-01-2
M. Wt: 504.5 g/mol
InChI Key: OHTZNUUGYPDWEB-NEEVBFIGSA-N
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Description

Classification and Structural Archetype within Fungal Secondary Metabolites

Epipolythiodiketopiperazines (ETPs) represent a large and structurally diverse family of natural products produced exclusively by fungi. nih.govanu.edu.auacs.org These compounds are classified as toxic secondary metabolites and are derived from diketopiperazines (DKPs). nih.govnih.gov A defining characteristic of the ETP class is the presence of a unique and reactive transannular disulfide bridge across the diketopiperazine core. nih.govnih.gov This disulfide bridge is not only a key structural feature but is also central to their biological activity. nih.govacs.org The toxicity of ETPs is attributed to this disulfide bridge, which can inactivate proteins by reacting with thiol groups and can also generate reactive oxygen species through redox cycling. nih.gov ETPs exhibit a wide range of potent biological activities, including antimicrobial, antiviral, immunosuppressive, and antitumor properties, which has drawn significant attention from both chemists and biologists. acs.orgnih.gov The well-known mycotoxin gliotoxin (B1671588) is a prominent member of this class and often serves as a representative example. nih.govanu.edu.au

Within the broader family of ETPs, a distinct structural subgroup is characterized by the presence of a seven-membered dihydrooxepine ring fused to the core structure. nih.govnih.govcaltech.edu Acetylaranotin is a prominent member of this specific subgroup. nih.govnih.gov This dihydrooxepine moiety is a key architectural element that distinguishes acetylaranotin and its close relatives from other ETPs like gliotoxin. nih.govcaltech.edu Other natural products that share this defining structural feature include MPC1001B, emethallicin A, and SCH64874. nih.govelsevierpure.com The presence of this complex, polyoxygenated seven-membered ring system adds a significant layer of structural complexity to the molecule. elsevierpure.comrsc.orgnih.gov

Historical Context of Acetylaranotin Discovery and Initial Characterization

Acetylaranotin was first isolated more than four decades ago. nih.govcaltech.edu Initial studies by Neuss and colleagues led to the characterization of its structure and preliminary investigation of its biological activities. acs.org These early investigations identified acetylaranotin as a metabolite produced by the fungus Arachniotus aureus. acs.org The compound was noted for its antiviral properties, specifically its ability to inhibit viral RNA polymerase. nih.gov The elucidation of its complex, cage-like structure, featuring the distinctive epidithiodiketopiperazine core and the fused dihydrooxepine rings, marked it as a molecule of significant scientific interest. nih.govacs.org

Academic Significance in Chemical Biology and Natural Products Chemistry

The intricate and highly functionalized three-dimensional structure of acetylaranotin presents a formidable challenge for chemical synthesis. nih.govcaltech.edu The combination of the labile epidithiodiketopiperazine (ETP) core with the complex peripheral dihydrooxepine rings makes these molecules particularly difficult synthetic targets. nih.govcaltech.edu For many years after its discovery, acetylaranotin and other dihydrooxepine-containing ETPs remained elusive targets for total synthesis. nih.govcaltech.edu The development of synthetic strategies capable of constructing the dihydrooxepine ring system and installing the epidisulfide bridge in a controlled manner has been a significant focus of research in organic chemistry. nih.govnih.gov The first successful enantioselective total synthesis of (-)-acetylaranotin was a landmark achievement, accomplished in 18 steps and providing a pathway to access this complex molecule from simple starting materials. nih.govnih.govfigshare.com This breakthrough was enabled by key chemical reactions, including an enantioselective azomethine ylide cycloaddition and a rhodium-catalyzed cycloisomerization to form the dihydrooxepine moiety. nih.govnih.gov

Acetylaranotin and related dihydrooxepine ETPs exhibit a range of interesting preclinical biological activities, making them valuable as research probes in chemical biology. nih.govelsevierpure.com The compound is known to inhibit viral RNA polymerase, a property that spurred initial interest in its antiviral potential. nih.gov Furthermore, members of this structural subgroup have demonstrated antiproliferative and apoptotic activity against various human cancer cell lines. nih.gov The biological activity of ETPs is intrinsically linked to their unique disulfide bridge. nih.govacs.org These compounds are hypothesized to act as virulence or defense factors for the fungi that produce them. acs.org The diverse bioactivities, including antitumor, antimicrobial, and immunosuppressive effects, continue to make acetylaranotin and its analogues subjects of academic research to understand their mechanisms of action and potential applications. nih.govnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N2O8S2 B1664336 Acetylaranotin [MI] CAS No. 20485-01-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20485-01-2

Molecular Formula

C22H20N2O8S2

Molecular Weight

504.5 g/mol

IUPAC Name

[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate

InChI

InChI=1S/C22H20N2O8S2/c1-11(25)31-15-3-5-29-9-13-7-21-20(28)24-18-14(10-30-6-4-16(18)32-12(2)26)8-22(24,34-33-21)19(27)23(21)17(13)15/h3-6,9-10,15-18H,7-8H2,1-2H3/t15-,16-,17-,18-,21+,22+/m0/s1

InChI Key

OHTZNUUGYPDWEB-NEEVBFIGSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)OC(=O)C

Canonical SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetylaranotin;  Antibiotic LL-S-88-A;  LL-S-88-A; 

Origin of Product

United States

Isolation and Spectroscopic Elucidation Methodologies

Fungal Source Identification and Strain Cultivation for Metabolite Production

The production of acetylaranotin is confined to specific fungal species, requiring controlled laboratory conditions to stimulate its biosynthesis.

The first isolation of acetylaranotin and its related metabolites was from the fungus Arachniotus aureus (Eidam) Schroeter. nih.govacs.orgdocumentsdelivered.com This discovery marked the initial entry point into the investigation of this class of compounds. nih.gov Studies on the fermentation and isolation from A. aureus laid the groundwork for understanding the fundamental properties and biological potential of these metabolites. nih.govacs.org The characterization of acetylaranotin from this source was a critical first step, leading to further exploration of other producing organisms. documentsdelivered.comacs.org

While initially found in Arachniotus aureus, the filamentous fungus Aspergillus terreus has been identified as a more prominent and widely studied producer of acetylaranotin. nih.govresearchgate.net This species is well-known for its ability to synthesize a diverse array of secondary metabolites, including the cholesterol-lowering drug lovastatin. researchgate.netnih.gov

The production of acetylaranotin by A. terreus is highly dependent on the specific strain and cultivation conditions. nih.govnih.gov Researchers have found that screening different culture media is a crucial step to achieve quantifiable yields of the compound. nih.gov For instance, Czapek's medium has been successfully used for the production of acetylaranotin and its related metabolites by A. terreus strain NIH 2624. nih.gov The optimization of environmental factors such as media composition, pH, temperature, and agitation is critical for maximizing the production of secondary metabolites in Aspergillus species. nih.govnih.gov Genetic manipulation techniques, including the identification and deletion of specific genes in the biosynthetic cluster, have also been employed to study and potentially increase the production of acetylaranotin. nih.gov

Table 1: Fungal Sources and Cultivation Media for Acetylaranotin Production

Fungal SpeciesCultivation Medium ExampleKey Findings
Arachniotus aureus Not specified in detail in the provided results.Initial source of acetylaranotin isolation. nih.govacs.org
Aspergillus terreus Czapek's mediumIdentified as a prominent producer; production is quantifiable and can be optimized through media selection and genetic analysis. nih.gov

Advanced Chromatographic Separation Techniques for Acetylaranotin Isolation

The isolation of pure acetylaranotin from the crude organic extract of fungal cultures is a critical step that relies on modern chromatographic methods. nih.govnih.gov Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govnih.gov

For acetylaranotin, a multi-step purification process is typically employed. The process begins with the analysis of the crude extract using analytical techniques like liquid chromatography-diode array detection-mass spectrometry (LC-DAD-MS) to identify peaks that are potentially related to acetylaranotin. nih.gov Following this initial identification, large-scale cultivation is subjected to a series of preparative chromatographic steps.

The primary purification often involves flash chromatography , an air pressure-driven technique that allows for rapid separation. nih.gov Subsequently, the fractions containing acetylaranotin are further purified using preparative High-Performance Liquid Chromatography (HPLC) . nih.gov HPLC utilizes high pressure to pass the solvent and sample mixture through a column packed with small-particle stationary phase, enabling high-resolution separation and the isolation of the pure compound. nih.gov Reverse-phase HPLC is a common mode used in this process. nih.gov

Table 2: Chromatographic Techniques for Acetylaranotin Isolation

TechniqueRole in PurificationPrinciple of Separation
Flash Chromatography Initial purification of crude extract. nih.govAdsorption chromatography performed with pressure for faster separation. run.edu.ng
Preparative HPLC Final purification to yield pure compound. nih.govHigh-pressure liquid chromatography separates compounds based on their affinity for the stationary phase, allowing for high-resolution separation of the target molecule. nih.gov
LC-DAD-MS Analytical identification in crude extract. nih.govSeparates compounds (LC), detects them by UV-Vis absorbance (DAD), and determines their mass-to-charge ratio (MS).

Structural Characterization of Natural Acetylaranotin

Following isolation, the definitive structure of acetylaranotin is elucidated using a combination of spectroscopic methods. nih.govnih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. researchgate.netmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. researchgate.net Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to establish the carbon-hydrogen framework and the connectivity between different parts of the acetylaranotin molecule. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound. nih.gov This technique provides a highly accurate mass measurement, which is crucial for confirming the molecular formula proposed by NMR data.

In some cases, single-crystal X-ray diffraction provides the most unambiguous structural proof. nih.gov If a suitable crystal of the compound can be grown, this technique can determine the precise spatial arrangement of every atom in the molecule, confirming its absolute stereochemistry. nih.govresearchgate.net The initial characterization of acetylaranotin relied on such comprehensive spectroscopic analysis to confirm its complex structure, which includes a distinctive seven-membered dihydrooxepine ring. nih.govnih.gov

Table 3: Spectroscopic Methods for Acetylaranotin Structure Elucidation

Spectroscopic MethodInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information on the chemical environment, number, and connectivity of atoms (¹H, ¹³C). nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) Determines the exact molecular weight and elemental composition. nih.gov
Single-Crystal X-ray Diffraction Reveals the precise three-dimensional arrangement of atoms in a crystalline state, confirming stereochemistry. nih.gov

Biosynthetic Pathways and Genetic Foundations of Acetylaranotin Production

Identification of the Acetylaranotin Biosynthetic Gene Cluster

The discovery of the genetic blueprint for acetylaranotin production in the filamentous fungus Aspergillus terreus is a result of modern genomic and molecular biology techniques. nih.gov The genes for fungal secondary metabolites are typically found physically grouped together in the genome, an arrangement known as a biosynthetic gene cluster (BGC). nih.gov This clustering facilitates the coordinated regulation of the entire pathway. nih.gov

The initial step in locating the acetylaranotin BGC involved leveraging the growing body of fungal genome sequence data. researchgate.net Genomic approaches often rely on identifying core biosynthetic genes, such as those encoding nonribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), which serve as markers for secondary metabolite pathways. nih.govresearchgate.net In the case of acetylaranotin, which has a diketopiperazine core derived from amino acids, the search focused on identifying NRPS genes within the Aspergillus terreus genome. nih.govacs.org

Comparative genomics is a powerful strategy, where the genome of a producing organism is compared to those of non-producing relatives or to known BGCs for structurally similar compounds. acs.org For instance, the BGC for the related epipolythiodioxopiperazine (ETP) toxin, gliotoxin (B1671588), in Aspergillus fumigatus provided a valuable reference for identifying the putative acetylaranotin cluster in A. terreus. acs.org This comparative analysis helps to define the boundaries of the gene cluster. acs.org

While genomic analysis can predict the location of a BGC, definitive proof of its involvement requires functional genetics. nih.gov Targeted gene deletion is a key technique used to confirm the role of a gene cluster in producing a specific metabolite. nih.govnih.gov In the study of acetylaranotin, researchers systematically deleted individual genes within the putative BGC in Aspergillus terreus. nih.gov

The deletion of the central NRPS gene, designated ataP, resulted in the complete abolishment of acetylaranotin production, confirming the cluster's role in its biosynthesis. nih.govacs.org Furthermore, deleting other genes within the cluster led to the accumulation of various biosynthetic intermediates and shunt products. nih.gov Chemical analysis of these accumulated compounds from different mutant strains allowed researchers to isolate and characterize seventeen related molecules, nine of which were previously unknown. nih.gov This information was instrumental in piecing together the step-by-step biosynthetic pathway. nih.govacs.org

Gene Deletion TargetOutcomeReference
ataP (NRPS gene)Complete elimination of acetylaranotin production nih.govacs.org
Other ata cluster genesAccumulation of various biosynthetic intermediates and shunt products nih.gov

Detailed Enzymatic Steps in Acetylaranotin Biosynthesis

The construction of acetylaranotin is a multi-step enzymatic process, starting with the formation of a core scaffold that is subsequently modified by a series of tailoring enzymes.

The cornerstone of acetylaranotin biosynthesis is the enzyme AtaP, a nonribosomal peptide synthetase (NRPS). nih.govacs.org NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.govresearchgate.net Each module of an NRPS is responsible for incorporating a single amino acid into the growing peptide chain. nih.gov

The AtaP enzyme is responsible for assembling the initial diketopiperazine (DKP) scaffold from two amino acid precursors. nih.gov NRPS modules contain specific domains, including the adenylation (A) domain, which selects and activates the correct amino acid substrate, and the peptidyl carrier protein (PCP) domain, which tethers the activated amino acid and growing peptide chain. nih.gov The condensation (C) domain then catalyzes the formation of the peptide bond. nih.gov In the case of AtaP, it is proposed to activate and link two molecules of L-phenylalanine, which are then cyclized to form the DKP core that serves as the foundation for all subsequent modifications in the pathway. nih.gov

EnzymeTypeFunction in Acetylaranotin BiosynthesisReference
AtaP Nonribosomal Peptide Synthetase (NRPS)Catalyzes the formation of the diketopiperazine (DKP) scaffold from amino acid precursors. nih.govresearchgate.netacs.org

The acetylaranotin gene cluster also contains genes that encode multifunctional enzymes, which possess multiple catalytic domains and carry out several steps in the biosynthetic pathway. researchgate.net Two such proposed enzymes are AtaTC and AtaIMG. researchgate.net

The specific functions of the domains within these multifunctional enzymes are predicted through bioinformatic analysis and comparison with enzymes from other ETP pathways. researchgate.net These enzymes are believed to be responsible for the complex series of "tailoring" reactions that modify the initial DKP scaffold. These modifications include hydroxylations, the formation of the characteristic seven-membered dihydrooxepine ring, and the installation of the disulfide bridge, which are hallmarks of the ETP class of compounds. acs.orgresearchgate.net The precise sequence of these reactions and the exact role of each domain within AtaTC and AtaIMG are part of a proposed biosynthetic model based on the intermediates isolated from gene deletion mutants. nih.govresearchgate.net

EnzymeTypePutative Role in Acetylaranotin BiosynthesisReference
AtaTC Multifunctional EnzymeInvolved in tailoring reactions of the DKP scaffold. researchgate.net
AtaIMG Multifunctional EnzymeInvolved in tailoring reactions of the DKP scaffold. researchgate.net

Involvement of Cytochrome P450 Enzymes (e.g., AtaF, AtaY) in Structural Modifications

Cytochrome P450 monooxygenases are critical for the later, complex stages of acetylaranotin biosynthesis, catalyzing key structural rearrangements. nih.govnih.gov Two such enzymes, AtaF and AtaY, play pivotal roles.

AtaY : This enzyme is implicated in the formation of the unique oxacycloheptadiene ring that characterizes aranotins. nih.gov Bioinformatic analysis shows that AtaY has a 51% similarity to a putative benzoate (B1203000) para-hydroxylase. nih.gov Its gene is found exclusively in the acetylaranotin biosynthetic gene locus, underscoring its specific function in this pathway. nih.gov The proposed mechanism involves an expansion of the ring structure of an intermediate compound, converting it to the core aranotin (B1665163) scaffold. nih.gov

AtaF : This P450 enzyme is proposed to catalyze a cyclization step. Specifically, after the methylation of the dithiol intermediate (22) to form compound 28, AtaF facilitates the cyclization that produces compound 29. nih.gov

Phylogenetic analysis of P450 enzymes from various ETP pathways shows that they cluster into distinct groups, with AtaY forming its own clade, separate from the conserved GliC group (involved in initial bis-hydroxylation) and the GliF group (involved in heterocyclization in gliotoxin biosynthesis). nih.gov

Acetyltransferase (AtaH) and Thiomethyltransferase (AtaS) Functions

The final decorative steps in acetylaranotin biosynthesis, which differentiate it from other ETPs, are carried out by specialized transferase enzymes.

Acetyltransferase (AtaH) : The terminal step in the formation of acetylaranotin is an acetylation reaction catalyzed by AtaH. nih.gov This enzyme shows 57% amino acid similarity to Tri7, an acetyltransferase from Gibberella zeae involved in nivalenol (B191977) biosynthesis. nih.gov AtaH is responsible for adding the acetyl group to the aranotin scaffold, leading to the final acetylaranotin product. nih.gov This acetylation, along with the ring rearrangement by AtaY, is a transformation not observed in the biosynthesis of the related compound, gliotoxin. nih.gov

Thiomethyltransferase (AtaS) : The methylation of thiol groups is a crucial branching point in the pathway, leading to sulfur-methylated derivatives of acetylaranotin. nih.govresearchgate.net The enzyme AtaS has been identified as the major bis-thiomethyltransferase responsible for this S-methylation step. researchgate.net Within the gene cluster, a domain of the multifunctional enzyme AtaIMG, specifically the AtaM domain, is a homolog of the putative S-methyl transferase GliM from the gliotoxin pathway and is proposed to be responsible for the methylation of the free dithiols of precursor 22. nih.gov

Characterization of Key Intermediates and Shunt Products

Through targeted gene deletion studies in A. terreus, researchers have been able to isolate and characterize numerous compounds from the acetylaranotin pathway. nih.govacs.org This approach has led to the identification of 17 natural products, including nine previously unreported ones. nih.govacs.org The accumulation of these molecules in different mutant strains has provided a detailed map of the biosynthetic route.

Key intermediates that have been confirmed through feeding experiments include compounds 4, 5, 6, and 7. nih.gov For instance, feeding the diketopiperazine scaffold (compound 5) to a mutant strain resulted in the production of downstream metabolites like acetylaranotin (1), its methylated form (2), and the intermediate compound 4. nih.gov

The pathway also produces several shunt products, which are metabolites that branch off from the main biosynthetic route. nih.gov Compounds 11 through 17 have been identified as such. nih.gov These products often result from the instability of certain intermediates or alternative enzymatic reactions. For example, compounds 13 to 15, which feature a 2' olefinic moiety, are likely formed via the elimination of a water molecule from an earlier intermediate. nih.gov The isolation of these intermediates and shunt products has been instrumental in piecing together the proposed biosynthetic pathway for acetylaranotin. nih.govnih.gov

Biosynthetic Engineering Strategies for Analogue Generation

A detailed understanding of the acetylaranotin biosynthetic pathway opens avenues for creating novel derivatives through genetic and metabolic manipulation. nih.govacs.org These strategies aim to alter the chemical structure of the final product to potentially create compounds with new or improved biological activities.

Targeted Gene Manipulation for Novel Acetylaranotin Derivatives

The targeted deletion or modification of specific genes within the ata cluster is a powerful strategy for generating new acetylaranotin analogues. nih.govnih.gov As demonstrated by the initial characterization of the gene cluster, deleting individual genes can lead to the accumulation of biosynthetic intermediates or shunt products, which are themselves novel compounds. nih.govacs.org

For example, by inactivating the ataH gene, which codes for the final acetyltransferase, one could expect to accumulate the deacetylated precursor of acetylaranotin. Similarly, manipulating the genes for the P450 enzymes (AtaF, AtaY) or the methyltransferase (AtaS or the AtaM domain) could yield a variety of structurally modified aranotin-type molecules. nih.govnih.gov This approach provides a direct method for creating a library of "second-generation" molecules for further study. nih.gov

Exploration of Precursor Feeding and Metabolic Pathway Diversion

Feeding a production strain with synthetic or natural precursor analogues is another viable strategy for generating novel compounds. nih.govnih.gov This technique, known as metabolic pathway diversion, relies on the ability of the biosynthetic enzymes to accept and process modified substrates.

The feasibility of this approach in the acetylaranotin pathway was confirmed by experiments where stable intermediates were fed to mutant fungal strains. nih.gov For example, when compound 6 was supplied to a culture, it was successfully converted to downstream products. nih.gov By introducing synthetically altered versions of early-stage precursors, such as modified diketopiperazines, it may be possible to hijack the biosynthetic machinery to produce a range of new acetylaranotin derivatives with altered peripheral chemical moieties. nih.gov

Chemical Synthesis Approaches to Acetylaranotin and Analogues

Enantioselective Total Synthesis Strategies

The enantioselective total synthesis of acetylaranotin presents considerable challenges, including the stereocontrolled construction of multiple chiral centers, the formation of the strained dihydrooxepine ring, and the installation of the labile epidithiodiketopiperazine core. nih.govacs.org The strategies developed by the Reisman and Tokuyama groups address these challenges through different key transformations, showcasing the versatility of modern synthetic organic chemistry.

The Reisman group reported the first enantioselective total synthesis of (−)-acetylaranotin. acs.orgcaltech.edu Their approach is characterized by a convergent strategy that assembles the molecule from two identical monomeric subunits, with the key transformations establishing the stereochemistry and core structures early in the synthesis. acs.orgnih.gov The synthesis was completed in 18 steps from commercially available starting materials. acs.orgnih.gov

A cornerstone of the Reisman synthesis is the use of a catalytic, enantioselective azomethine ylide (1,3)-dipolar cycloaddition to establish the absolute and relative stereochemistry of the pyrrolidine (B122466) ring, a core component of the acetylaranotin structure. acs.orgresearchgate.net This reaction involves the generation of an azomethine ylide from an imine derived from an amino acid, which then undergoes a cycloaddition with a dipolarophile. pitt.eduquimicaorganica.org

In their synthesis, the reaction between an azomethine ylide and a suitable acrylate (B77674) derivative, catalyzed by a chiral copper-ligand complex, affords a highly substituted pyrrolidine with excellent enantioselectivity. acs.orgresearchgate.net This step is crucial as it sets the stereocenters that are carried through the subsequent steps of the synthesis, ultimately dictating the stereochemistry of the final natural product. The use of this cycloaddition reaction provides an efficient and elegant solution to the challenge of controlling multiple stereocenters in a single step. pitt.edu

The construction of the signature dihydrooxepine ring of acetylaranotin was a significant hurdle. The Reisman group devised a novel and effective method involving a rhodium-catalyzed cycloisomerization followed by a chloride elimination. acs.orgresearchgate.net This two-step process transforms a linear precursor containing an alkyne and an alcohol functionality into the seven-membered heterocyclic ring. acs.org

The key substrate for this transformation is an alkynyl alcohol, which is subjected to a rhodium catalyst. acs.org The rhodium catalyst facilitates the cycloisomerization of the alkynyl alcohol, leading to the formation of a tetrahydrooxepine ring containing a chloride atom. acs.org Subsequent treatment with a base induces an elimination reaction, removing the chloride and forming the double bond necessary for the dihydrooxepine ring. acs.org This rhodium-catalyzed reaction proved to be a mild and efficient method for the construction of this challenging structural motif. acs.orgnih.gov

The final key transformation in the Reisman synthesis is the installation of the epidisulfide bridge on the diketopiperazine core. This step is particularly challenging due to the potential for epimerization at the adjacent stereocenters and the sensitivity of the dihydrooxepine rings to the reaction conditions. acs.orgnih.gov The Reisman group achieved this through a stereoretentive diketopiperazine sulfenylation. acs.orgresearchgate.net

After the formation of the C2-symmetric diketopiperazine from two monomeric units, a direct sulfenylation is performed. acs.org This reaction proceeds with complete retention of stereochemistry at the two methine carbons of the diketopiperazine ring. acs.org This stereoretentive process is critical for obtaining the correct diastereomer of the final product. The successful execution of this late-stage sulfenylation completes the synthesis of (−)-acetylaranotin. acs.org

Subsequent to the Reisman group's report, the Tokuyama group disclosed an independent and distinct enantioselective total synthesis of (−)-acetylaranotin. Their approach also starts from a readily available chiral building block and employs a different set of key reactions to construct the core structure of the natural product, completing the synthesis in 22 steps from L-Cbz-tyrosine.

A key feature of the Tokuyama synthesis is the strategic construction of the dihydrooxepine ring from a cyclohexenone precursor through a sequence involving a vinylogous Rubottom oxidation and a regioselective Baeyer–Villiger oxidation. This approach represents a significant departure from the Reisman group's rhodium-catalyzed cycloisomerization.

The synthesis commences with L-Cbz-tyrosine, which is converted in several steps to a β,γ-unsaturated ketone. This intermediate then undergoes a Wharton rearrangement to furnish an allylic alcohol. A subsequent allylic oxidation, which can be considered a vinylogous Rubottom oxidation, introduces a hydroxyl group at the allylic position. The resulting dihydroxy ketone is then subjected to a regioselective Baeyer–Villiger oxidation. In this key step, an oxygen atom is inserted into the carbon-carbon bond of the ketone, expanding the six-membered ring to the seven-membered lactone characteristic of the dihydrooxepine ring system. This sequence of oxidations provides an efficient and stereocontrolled route to the crucial dihydrooxepine monomer of acetylaranotin. nih.gov

Tokuyama Group's Independent Synthetic Methodology

Challenges and Innovations in Complex ETP Synthesis

The synthesis of ETPs, particularly those with dihydrooxepine rings like acetylaranotin, has long been an elusive goal. caltech.edu A primary challenge stems from the sensitivity of the dihydrooxepine moiety to both the oxidative and acidic conditions often employed in the synthesis of other ETP families. nih.gov Traditional methods for late-stage C-S bond formation, which may involve thiol trapping of acyliminium intermediates under acidic conditions, were deemed unsuitable for acetylaranotin. nih.gov

A significant innovation was the development of a synthetic strategy that circumvents these harsh conditions. caltech.edunih.gov This approach features a rhodium-catalyzed cycloisomerization/chloride elimination sequence to form the dihydrooxepine ring. caltech.edufigshare.com Furthermore, the critical epidisulfide bridge was installed using a stereoretentive diketopiperazine sulfenylation, preserving the established stereochemistry. nih.gov This innovative route provides access to (-)-acetylaranotin in 18 steps from readily available starting materials. figshare.com

The acid-sensitive nature of the dihydrooxepine ring in acetylaranotin demanded a departure from established synthetic protocols for ETPs. nih.gov The dihydrooxepine intermediates were predicted to be stable under basic conditions, which guided the development of an alternative strategy. nih.gov This led to the adoption of a modified version of Schmidt's protocol for the crucial sulfenylation step, avoiding the problematic acidic and oxidative environments. nih.gov

The synthesis of the C2-symmetric diketopiperazine core of acetylaranotin is conceptually planned through the dimerization of two units of a protected amino ester intermediate. nih.gov Establishing and maintaining the correct stereochemistry throughout the synthesis is paramount.

A key strategy for controlling stereochemistry involves an enantioselective azomethine ylide (1,3)-dipolar cycloaddition reaction. caltech.edunih.gov This reaction effectively sets both the absolute and relative stereochemistry of the densely functionalized pyrrolidine scaffold early in the synthesis. nih.gov In the synthesis of the related analog, (-)-acetylapoaranotin, catalytic asymmetric (1,3)-dipolar cycloadditions were also used to define the absolute stereochemistry of the amino ester building blocks. acs.org

Further stereochemical control is demonstrated in the final stages. The cyclization of a dipeptide precursor to form the diketopiperazine can proceed with concomitant epimerization, while the subsequent sulfenylation to install the disulfide bridge occurs with complete retention of stereochemistry. nih.gov

Semi-Synthetic and Derivatization Methodologies for Analog Generation

The generation of acetylaranotin analogs is crucial for exploring structure-activity relationships. The total synthesis of (-)-acetylapoaranotin, an analog of acetylaranotin, demonstrates how synthetic intermediates can be leveraged to create related ETP natural products. acs.org The identification of the acetylaranotin biosynthetic gene cluster in Aspergillus terreus opens avenues for the engineered production of second-generation molecules, potentially through semi-synthetic approaches. acs.org

The modification of advanced intermediates is a key tactic for analog synthesis. During the synthesis of (-)-acetylapoaranotin, the treatment of a dipeptide intermediate with a fluoride (B91410) source to induce cyclization initially led to an undesired side reaction. acs.org However, by modifying the reaction conditions—specifically, using excess TBAF at room temperature—this undesired reactivity was mitigated, allowing for the formation of the desired diol. acs.org The final steps in this synthesis involved the conversion of a tetrasulfide intermediate into the natural product via diacetylation, reduction to the dithiol, and subsequent aerobic oxidation to form the disulfide bridge, showcasing late-stage intermediate modification. acs.org

Chemo-enzymatic synthesis, which integrates chemical and enzymatic transformations, offers powerful tools for constructing complex natural products. nih.gov These approaches can be categorized by their strategic application, such as the regio- and stereoselective late-stage functionalization of core scaffolds or the generation of highly reactive intermediates. nih.gov Enzymes are particularly valuable for transformations that are difficult to achieve with conventional chemical methods. researchgate.net

While a full chemo-enzymatic synthesis of acetylaranotin has not been reported, the principles are highly applicable. For instance, enzymes could be used to generate chiral synthons or noncanonical amino acids to be used as building blocks, reinvigorating the chiral pool approach. nih.govresearchgate.net A modern chemo-enzymatic workflow might involve the organic synthesis of a modified precursor followed by enzymatic transformations, as demonstrated in the production of modified ATP analogues where enzymatic phosphorylation is the key final step. rsc.org The elucidation of the acetylaranotin biosynthetic pathway provides a critical foundation for designing future chemo-enzymatic strategies to access the natural product and its analogs. acs.org

Molecular and Cellular Mechanisms of Action in Preclinical Models

Modulation of Molecular Targets

Inhibition of Viral RNA Polymerase Function

Early studies identified acetylaranotin as an inhibitor of viral replication. This antiviral activity is attributed to its ability to target and inhibit the function of viral RNA-dependent RNA polymerase (RdRP). nih.govcaltech.edu This enzyme is crucial for the replication of many RNA viruses. nih.govcaltech.edu The inhibition of RdRP by acetylaranotin disrupts the viral life cycle, preventing the synthesis of new viral RNA genomes and thereby limiting the spread of the infection. nih.govcaltech.edu This mechanism is a key area of interest in the development of broad-spectrum antiviral agents.

Antagonism of Epidermal Growth Factor Receptor (EGFR)

Direct evidence specifically demonstrating that acetylaranotin acts as an antagonist of the Epidermal Growth Factor Receptor (EGFR) is not extensively documented in the available preclinical research. However, the broader class of ETPs, to which acetylaranotin belongs, has been shown to induce complex cellular responses. For instance, the related ETP, gliotoxin (B1671588), has been studied in the context of fungal infections where EGFR signaling plays a role in the host's inflammatory response. nih.gov Some research suggests that EGFR signaling is required for the host defense against invasive aspergillosis, a condition where gliotoxin can be a virulence factor. nih.gov While this points to an interplay between ETPs and EGFR signaling pathways, it does not confirm a direct antagonistic action of acetylaranotin on EGFR. Further investigation is required to definitively characterize the interaction, if any, between acetylaranotin and the EGFR.

Interactions with Chemokine Receptors (e.g., CCR2)

There is currently a lack of direct preclinical evidence to suggest that acetylaranotin interacts with chemokine receptors such as CCR2. While the modulation of chemokine receptors is a known mechanism for various therapeutic agents, specific studies detailing the binding or functional modulation of CCR2 by acetylaranotin are not prominent in the scientific literature. Research on the related ETP, gliotoxin, has not focused on direct interactions with CCR2, but rather on broader immunomodulatory effects. wikipedia.org Therefore, any potential interaction between acetylaranotin and chemokine receptors remains a speculative area requiring dedicated investigation.

Disulfide Bridge Reactivity with Cellular Thiols (e.g., Cysteine Bonds)

A hallmark of acetylaranotin and other ETPs is the presence of a reactive transannular disulfide bridge. nih.govnih.gov This disulfide bond is highly strained and readily undergoes reduction-oxidation (redox) reactions with cellular thiols, particularly the cysteine residues in proteins. This reactivity allows ETPs to form mixed disulfides with proteins, leading to their inactivation and the disruption of their normal functions. The interaction with thiol groups is considered a primary mechanism behind the biological activities of ETPs. wikipedia.org

Table 1: Reactivity of Epidithiodiketopiperazine (ETP) Disulfide Bridge

FeatureDescriptionReference
Structure Contains a highly strained transannular disulfide bridge. nih.govnih.gov
Reactivity Readily reacts with cellular thiols, such as cysteine residues in proteins. wikipedia.org
Mechanism Forms mixed disulfides with proteins, leading to their inactivation. wikipedia.org

Perturbation of Cellular Signaling Pathways

The molecular interactions of acetylaranotin, particularly its capacity to induce oxidative stress and react with cellular thiols, can lead to the perturbation of various cellular signaling pathways. While specific studies on acetylaranotin's impact on the full spectrum of cellular signaling are not exhaustive, the known activities of the broader ETP class provide insights into potential downstream effects.

For example, the ETP gliotoxin has been shown to modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) and the PI3K/mTOR pathways. acs.org The inhibition of NF-κB signaling can suppress inflammatory responses, while the modulation of the PI3K/mTOR pathway can affect cell survival and proliferation. acs.org Given that acetylaranotin shares the core ETP structure responsible for redox activity, it is plausible that it could perturb similar signaling cascades. The generation of ROS by ETPs can also influence a variety of signaling pathways that are sensitive to the cellular redox state. However, detailed studies are required to map the specific signaling networks that are perturbed by acetylaranotin in different preclinical models.

Effects on Hypoxia-Inducible Factor 1 (HIF-1) Pathway

The epidithiodiketopiperazine (ETP) class of natural products, to which Acetylaranotin belongs, has been identified as an inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. nih.govusuhs.edu HIF-1 is a critical transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common in solid tumors. nih.govbiosb.com Its activity depends on the interaction between the HIF-1α subunit and transcriptional coactivators like p300. nih.gov

The mechanism of action for ETPs involves the disruption of this crucial interaction. nih.govresearchgate.net Specifically, ETPs target the cysteine histidine-rich domain 1 (CH1) of p300. nih.gov This domain relies on zinc ions to maintain its structural integrity, which is necessary for it to bind to HIF-1α. nih.gov Studies on chetomin, a well-characterized ETP, revealed that the compound directly reacts with the p300 CH1 domain, causing the ejection of the structural zinc ions. nih.govusuhs.edu This "zinc ejection mechanism" alters the conformation of the CH1 domain, thereby blocking its ability to bind with HIF-1α and inhibiting the transcription of HIF-dependent genes that are crucial for tumor progression, such as vascular endothelial growth factor (VEGF). nih.gov Structure-activity relationship studies have confirmed that the core ETP structure, which Acetylaranotin possesses, is both necessary and sufficient for this inhibitory activity. usuhs.edu

Regulation of Nuclear Factor-kappa B (NF-κB) Signaling

The inhibitory action of epidithiodiketopiperazines (ETPs) on the p300 coactivator protein also extends to the regulation of Nuclear Factor-kappa B (NF-κB) signaling. nih.gov The NF-κB pathway is a major regulator of genes involved in inflammation, immune response, and cell survival, and its constitutive activation is a hallmark of many cancers. mdpi.comselleckchem.com Similar to HIF-1α, the p65 subunit of NF-κB requires interaction with the CH1 domain of p300 to carry out its transcriptional activity. nih.gov

The proposed mechanism for NF-κB inhibition by ETPs like gliotoxin is the same zinc ejection mechanism that disrupts the HIF-1 pathway. nih.gov By causing the ejection of zinc from the p300 CH1 domain, ETPs are thought to prevent the binding of the NF-κB p65 subunit, thereby blocking its ability to activate the transcription of its target genes. nih.gov This disruption of a key transcriptional coactivator provides a mechanism by which Acetylaranotin and other ETPs can exert inhibitory effects on the NF-κB signaling cascade.

Modulation of NOTCH and Wnt Pathways

Based on available preclinical data, direct modulation of the NOTCH and Wnt signaling pathways is not a primary reported mechanism of action for Acetylaranotin or the broader class of epidithiodiketopiperazines.

Influence on PI3K/AKT/mTOR Pathway

Current scientific literature has not established a direct influence of Acetylaranotin or related epidithiodiketopiperazines on the PI3K/AKT/mTOR signaling pathway as a principal mechanism of action.

Activation of Proapoptotic Proteins (e.g., Bak)

The pro-apoptotic effects of Acetylaranotin and related epidithiodiketopiperazines are not reported to occur through the direct activation of the proapoptotic protein Bak. The primary mechanism of apoptosis induction by this class of compounds involves the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase cascade. nih.govacs.org

Impact on Fundamental Cellular Processes

Induction of Apoptosis in Select Cell Lines

Acetylaranotin and its chemical class, the epidithiodiketopiperazines (ETPs), are known to possess apoptotic activity against various human cancer cell lines. nih.gov A closely related compound, acetylapoaranotin, has been shown to induce apoptosis in HCT116 colon cancer cells. nih.gov

The mechanism of apoptosis induction by ETPs is linked to the activation of caspases, a family of cysteine proteases that execute programmed cell death. nih.gov Studies on both monomeric and dimeric ETP derivatives in the U-937 human myeloid leukemia cell line demonstrated a clear induction of the apoptotic pathway. This was evidenced by key markers of apoptosis, including the externalization of phosphatidylserine (B164497) on the cell membrane and the cleavage, and therefore activation, of procaspase-3. nih.gov Activated caspase-3 is an executioner caspase that proceeds to cleave cellular substrates, such as PARP-1, leading to the characteristic morphological changes of cell death. nih.gov

Table 1: Apoptotic Effects of ETP Derivatives on U-937 Cells

Compound Type Test Compound Concentration (x IC₅₀) AnnV+/PI- Cells (Early Apoptosis) Pro-Caspase-3 Cleavage PARP-1 Cleavage
Dimeric ETP Compound 14 100x (20 nM) Yes Yes Yes
Dimeric ETP Compound 5 100x (75 nM) Yes Yes Yes
Monomeric ETP Compound 26 100x (250 nM) Yes Yes Yes
Monomeric ETP Compound 33 100x (500 nM) Yes Yes Yes
Control Staurosporine (STS) 50 nM Yes Yes Yes

Data derived from studies on U-937 cells demonstrating the ability of ETP derivatives to induce markers of caspase-dependent apoptosis. nih.gov

Cell Cycle Arrest Induction

The cell cycle is a fundamental process that governs cell proliferation, with checkpoints in place to ensure genomic integrity. nih.gov Many anticancer agents function by disrupting the cell cycle, leading to an arrest at specific phases and subsequently inducing programmed cell death (apoptosis). youtube.comyoutube.com Common phases for cell cycle arrest include G1, S, G2, and M phases. nih.govyoutube.com However, specific studies detailing the impact of acetylaranotin on the cell cycle progression in cancer cells are not found in the available scientific literature. There is no current data from preclinical models to suggest at which phase acetylaranotin might halt cell division or the specific molecular targets it may affect to induce such an arrest.

Autophagy Modulation

Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as both a tumor suppressor and a promoter of cell survival under stress. nih.govnih.gov The modulation of autophagy is a therapeutic strategy being explored for cancer treatment. nih.govmdpi.com This can involve either the induction of cytotoxic autophagy or the inhibition of protective autophagy to enhance the efficacy of other cancer therapies. nih.gov A review of existing research reveals a lack of studies focused on how acetylaranotin may influence autophagic pathways in cancer cells. There is no evidence to indicate whether acetylaranotin acts as an inducer or inhibitor of autophagy, nor are there any described mechanisms of its potential interaction with key autophagy-related proteins.

Preclinical Biological Activity Investigations of Acetylaranotin in Non Human Models

Acetylaranotin, a fungal metabolite belonging to the epipolythiodioxopiperazine (ETP) class of natural products, has been the subject of various preclinical studies to determine its biological activities. These investigations have primarily focused on its potential as an antiviral, antifungal, and antiproliferative agent, revealing a range of interactions with biological systems.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Structural Motifs Influencing Preclinical Bioactivity

Acetylaranotin possesses two hallmark structural features that are central to its bioactivity: the epidisulfide bridge within a diketopiperazine ring and a distinctive dihydrooxepine ring system. caltech.eduacs.org The combination of this reactive sulfur-containing core and the complex peripheral ring structure makes acetylaranotin and its relatives challenging targets for chemical synthesis. caltech.edu

The epidisulfide bridge is a defining characteristic of the ETP class of natural products and is widely considered the key structural feature responsible for their bioactivity. acs.org This reactive disulfide bond is believed to be the toxicophore of the molecule, capable of inactivating proteins by reacting with their thiol groups and generating reactive oxygen species through redox cycling. acs.org The lability of this core structural element presents significant challenges in synthetic chemistry, often necessitating its installation in the final stages of a total synthesis. nih.gov Modification of this bridge has a profound impact on the compound's biological profile. Studies on related ETPs have shown that derivatives where the disulfide is removed or modified, such as through S-methylation, exhibit greatly reduced cytotoxicity. acs.org This highlights the indispensable role of the intact epidisulfide bridge in the potent bioactivity of acetylaranotin and related compounds. acs.org

SAR Analysis of Acetylaranotin Derivatives and Analogues

To understand the precise contribution of each part of the acetylaranotin molecule, researchers synthesize and evaluate derivatives and analogues, systematically altering specific functional groups or structural elements.

The synthesis of a variety of ETP derivatives has enabled the development of the first comprehensive structure-activity relationship models for this class of compounds. rsc.org These studies have shown that a broad tolerance for modifications at multiple sites on the ETP scaffold can be accommodated, which is a promising trait for the development of new therapeutic agents. rsc.org Furthermore, structural modifications have successfully produced a range of ETP derivatives with even more potent anticancer activity than the original natural products. nih.gov

A key finding from these studies is the critical nature of the sulfur bridge. As illustrated in the table below, modification of this functional group leads to a significant decrease in biological activity.

Compound ClassStructural ModificationImpact on CytotoxicityReference
ETP AnalogueS-methylation of disulfide bridgeGreatly reduced acs.org
ETP AnalogueRemoval of disulfide bridgeLoss of activity acs.org

This systematic evaluation confirms that while modifications to the periphery of the molecule can be used to fine-tune activity, the integrity of the epidisulfide bridge is paramount for potent cytotoxicity.

Modern drug discovery heavily relies on in silico methods to predict how structural changes will affect a molecule's biological activity, thereby guiding synthetic efforts. Computational chemistry and molecular modeling can provide deep insights into the properties of a compound like acetylaranotin. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to study the electronic properties, stability, and chemical reactivity of the molecule, paying special attention to the strained and reactive epidisulfide bridge. researchgate.net

Molecular docking simulations can predict how acetylaranotin and its analogues bind to potential protein targets. By generating a model of the interaction, researchers can identify key amino acid residues that stabilize the complex and understand why certain structural modifications enhance or diminish binding and subsequent bioactivity. Furthermore, methods like Quantitative Structure-Activity Relationship (QSAR) analysis can build mathematical models that correlate structural descriptors of various analogues with their observed biological activities, enabling the prediction of potency for novel, yet-to-be-synthesized derivatives. rsc.org

Rational Design Principles for Probing Mechanistic Hypotheses

Rational design is the cornerstone of modern medicinal chemistry, where structural modifications are not made at random but are instead designed to answer specific questions about a molecule's mechanism of action. nih.gov For acetylaranotin, the primary mechanistic hypothesis revolves around the reactivity of its epidisulfide bridge. acs.org

The principles for designing new analogues are therefore guided by the need to:

Modulate the Reactivity of the Epidisulfide Bridge: Synthesizing analogues with varying polysulfide chain lengths (e.g., trisulfide, tetrasulfide) or with substituents near the bridge can alter its redox potential and reactivity. Comparing the bioactivity of these analogues helps to test the hypothesis that redox cycling is a key part of its mechanism.

Probe the Role of the Dihydrooxepine Ring: The dihydrooxepine moiety can be modified or replaced with other ring systems to determine its importance for target recognition, cell permeability, or metabolic stability.

Enhance Target Specificity and Potency: Based on computational models of how acetylaranotin binds to a target protein, new derivatives can be designed with additional functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties) to create more extensive and specific interactions, potentially leading to increased potency and reduced off-target effects. rsc.org

These design principles, informed by SAR data and computational studies, allow for a more efficient exploration of the chemical space around the acetylaranotin scaffold, accelerating the discovery of new compounds with improved therapeutic potential. rsc.orgnih.gov

Advanced Research Methodologies and Techniques in Acetylaranotin Studies

Omics Technologies for Pathway and Target Discovery

Omics technologies provide a global view of molecules like genes and proteins, offering powerful tools for discovering the genetic basis of acetylaranotin production and identifying its cellular targets.

The biosynthesis of complex fungal secondary metabolites like acetylaranotin is typically encoded by a series of genes physically located together on the chromosome, known as a biosynthetic gene cluster (BGC). Identifying and annotating this cluster is the first step toward understanding and potentially manipulating the production of the compound.

In the filamentous fungus Aspergillus terreus, the producer of acetylaranotin, a combination of genome sequencing and targeted gene deletion has been instrumental in identifying the BGC. nih.govpnnl.gov Researchers used bioinformatic analyses to predict potential epipolythiodioxopiperazine (ETP) gene clusters within the A. terreus genome. nih.gov Subsequent targeted gene knockouts confirmed the involvement of a specific nine-gene cluster, named the 'ata' cluster, in acetylaranotin biosynthesis. nih.govpnnl.govcornell.edu The deletion of genes within this cluster, particularly the nonribosomal peptide synthetase (NRPS) gene ataP, resulted in the abolition of acetylaranotin production. nih.gov

Chemical analysis of the wild-type and various mutant strains allowed for the isolation and characterization of 17 natural products, including nine previously unreported compounds, which were either intermediates or shunt products of the biosynthetic pathway. nih.govcornell.edu This detailed chemical profiling, guided by genomics, enabled the proposal of a comprehensive biosynthetic pathway. nih.govresearchgate.net The functions of the genes in the ata cluster were annotated based on homology to genes in other known ETP pathways, such as the one for gliotoxin (B1671588). nih.gov

**Table 1: Genes in the Acetylaranotin (ata) Biosynthetic Cluster from Aspergillus terreus*** *This interactive table details the genes identified in the ata cluster and their putative functions based on bioinformatic analysis and gene deletion studies. nih.govuniprot.org

While the biosynthetic pathway of acetylaranotin is now largely understood, its precise molecular targets within the cell remain to be fully elucidated. Chemical proteomics represents a powerful set of techniques for identifying the protein interaction partners of bioactive small molecules like acetylaranotin in an unbiased, proteome-wide manner. nih.gov

General strategies that could be applied to acetylaranotin include Compound-Centric Chemical Proteomics (CCCP) and Activity-Based Protein Profiling (ABPP). frontiersin.orgmdpi.com

Compound-Centric Chemical Proteomics (CCCP): In this approach, an acetylaranotin-derived chemical probe would be synthesized by attaching a tag (like biotin) to the molecule via a linker. nih.gov This probe is then immobilized on a solid support (e.g., agarose (B213101) or magnetic beads) and used as "bait" to capture interacting proteins from a cell lysate. frontiersin.org The captured proteins are then eluted, separated, and identified using mass spectrometry. nih.govresearchgate.net

Activity-Based Protein Profiling (ABPP): This method uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. frontiersin.org A competitive ABPP experiment could be designed where a complex proteome is treated with acetylaranotin before the addition of a broad-spectrum probe for a relevant enzyme class. nih.gov Proteins that show reduced labeling by the probe in the presence of acetylaranotin are identified as potential targets.

To date, specific studies employing these proteomic techniques to comprehensively map the protein targets of acetylaranotin have not been reported in the literature. The application of these advanced methods is a clear future direction for fully understanding its mechanism of action.

Structural Biology Techniques

Structural biology provides atomic-level resolution of molecules, which is essential for confirming the absolute structure of a complex natural product and for understanding how it interacts with its biological targets.

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, including their absolute stereochemistry. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom. rcsb.org This technique was critical in confirming the structure and absolute configuration of didethiobis(methylthio)acetylaranotin, a key derivative that helped to elucidate the structure of the parent compound. acs.org

In the context of drug discovery, X-ray crystallography is also the gold standard for visualizing protein-ligand interactions. nih.gov Obtaining a crystal structure of a target protein bound to its ligand (e.g., acetylaranotin) can reveal the specific amino acid residues involved in binding, the orientation of the ligand in the active site, and any conformational changes in the protein upon binding. rcsb.org This information is invaluable for structure-based drug design. Currently, there are no publicly available crystal structures of acetylaranotin in a complex with a protein target.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules in solution. numberanalytics.comresearchgate.net For a molecule as structurally complex as acetylaranotin, with its multiple stereocenters and unique heterocyclic core, advanced NMR methods are essential.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms. nih.gov However, for complete characterization, two-dimensional (2D) NMR experiments are required. nih.govslideshare.net These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the molecular fragments into the final structure. nih.gov

These advanced NMR techniques were vital in the characterization of the 17 intermediates and shunt products isolated from the A. terreus mutant strains, which ultimately allowed for the mapping of the complete biosynthetic pathway. nih.gov

Biochemical and Cellular Assay Development for Mechanistic Probing

To investigate the function of the ata gene cluster and to probe the biological effects of acetylaranotin, robust biochemical and cellular assays are required.

Biochemical assays are fundamental for detecting and quantifying molecules in biological samples. slideshare.net In the study of acetylaranotin's biosynthesis, high-performance liquid chromatography (HPLC) coupled with mass spectrometry was the key biochemical assay used. nih.gov By comparing the HPLC profiles of organic extracts from the wild-type A. terreus strain with those from the various gene deletion mutants, researchers could identify which metabolites disappeared or accumulated in each mutant, thereby assigning a function to the deleted gene. nih.gov

Cellular assays are used to measure the effects of a compound on living cells. slideshare.net It has been reported that acetylaranotin and its analogs can induce apoptosis (programmed cell death) in cancer cells. mdpi.com The development of specific cellular assays is critical to dissecting this pro-apoptotic mechanism. Such assays can be designed to measure key events in the apoptotic cascade, including:

Caspase Activation: Assays that measure the activity of key executioner enzymes like caspase-3 and initiator caspases (e.g., caspase-8, caspase-9) can confirm that cell death is occurring via apoptosis. mayo.edumdpi.com

Mitochondrial Membrane Potential: The disruption of the mitochondrial outer membrane is a key event in the intrinsic pathway of apoptosis. mdpi.com Assays using fluorescent dyes can measure changes in this potential. mdpi.com

Protein Expression: Western blotting can be used to measure changes in the levels of key regulatory proteins in the apoptotic pathways, such as members of the Bcl-2 family (e.g., Bax, Bak) or the tumor suppressor p53. mayo.edumdpi.comnih.gov

These assays provide the mechanistic data needed to understand how acetylaranotin exerts its cytotoxic effects, guiding further investigation into its therapeutic potential.

Enzyme Activity Assays (e.g., RNA Polymerase Inhibition Assays)

Enzyme activity assays are fundamental in studying the direct molecular targets of a compound. For acetylaranotin, a key reported activity is the inhibition of viral RNA polymerase. caltech.edu

RNA Polymerase Inhibition Assays are designed to measure the enzymatic activity of RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA or RNA template. Inhibition of this enzyme can halt viral replication, making it a prime target for antiviral drug discovery.

Methodology: These assays typically involve setting up a reaction mixture containing the purified RNA polymerase enzyme, a template (DNA or RNA), and nucleotide triphosphates (NTPs), one of which is often labeled (e.g., with a radioactive isotope or a fluorescent tag). The polymerase then incorporates the NTPs into a new RNA strand.

Detection of Inhibition: When an inhibitor like acetylaranotin is introduced, the rate of RNA synthesis decreases. This reduction is quantified by measuring the incorporation of the labeled nucleotide into the newly synthesized RNA. frontiersin.org A variety of detection methods can be used, including:

Filter-binding assays: The radiolabeled RNA product is captured on a filter, and the radioactivity is measured.

Fluorometric assays: These assays use fluorescent dyes that bind to the double-stranded RNA product, with an increase in fluorescence indicating enzyme activity. frontiersin.org

Coupled-enzyme assays: The byproducts of the polymerase reaction (like pyrophosphate) are used in a secondary reaction that produces a detectable signal (e.g., light or color).

A study on the total synthesis of acetylaranotin highlighted its known biological activity as an inhibitor of viral RNA polymerase. caltech.edu The ability to chemically synthesize acetylaranotin and its analogs opens the door for structure-activity relationship (SAR) studies, where different versions of the molecule can be tested in these assays to identify which chemical features are most critical for its inhibitory effect.

Table 1: Key Components of an RNA Polymerase Inhibition Assay

ComponentFunctionExample
EnzymeRNA PolymeraseViral RNA-dependent RNA polymerase (RdRp)
TemplateProvides the genetic sequence for transcriptionSingle-stranded or double-stranded RNA/DNA
SubstratesBuilding blocks for the new RNA strandATP, GTP, CTP, UTP (one may be labeled)
InhibitorThe compound being testedAcetylaranotin
BufferMaintains optimal pH and ionic conditions for the enzymeTris-HCl, MgCl2
Detection SystemQuantifies the amount of RNA synthesizedRadiolabeled NTPs, fluorescent dyes, coupled enzymes

Cell-Based Reporter Assays for Signaling Pathway Analysis

To understand how a compound like acetylaranotin affects cellular communication, researchers employ cell-based reporter assays. nih.govnih.gov These assays are powerful tools for monitoring the activation or inhibition of specific signaling pathways within a living cell. youtube.com

Principle: Reporter assays are based on the engineering of cells to contain a "reporter gene" whose expression is controlled by a specific signaling pathway. youtube.com The reporter gene produces an easily measurable protein (e.g., luciferase or green fluorescent protein) when the pathway is active. nih.gov If acetylaranotin inhibits a key protein in the pathway, the production of the reporter protein will decrease.

Application in Acetylaranotin Research: While specific studies using reporter assays for acetylaranotin are not prominent, this methodology is highly relevant. Given that related compounds induce apoptosis, reporter assays could be used to investigate which pro-apoptotic signaling pathways (e.g., p53, NF-κB, or STAT3 pathways) are modulated by acetylaranotin. youtube.com For example, a cell line could be engineered with a luciferase gene under the control of a p53-responsive element. Treatment with acetylaranotin would lead to a change in luciferase activity if the compound affects the p53 pathway.

Table 2: Common Reporter Genes in Signaling Assays

Reporter GeneProtein ProductDetection Method
lucLuciferaseLuminescence (light production) after adding a substrate like luciferin. nih.gov
gfpGreen Fluorescent ProteinFluorescence microscopy or flow cytometry. nih.gov
lacZβ-GalactosidaseColorimetric assay using a substrate that produces a colored product. nih.gov
CATChloramphenicol AcetyltransferaseEnzymatic assay measuring the transfer of acetyl groups. nih.gov

Apoptosis and Cell Cycle Analysis Techniques

Acetylaranotin belongs to a class of compounds, the epipolythiodiketopiperazines (ETPs), which are known to have apoptotic activity. caltech.edu Investigating the induction of apoptosis (programmed cell death) and cell cycle arrest are critical to understanding its anticancer potential.

Apoptosis Analysis: Several techniques are used to detect and quantify apoptosis in cells treated with a compound.

Annexin V/Propidium (B1200493) Iodide (PI) Staining: This is a widely used flow cytometry-based method. nih.govmdpi.com In early apoptosis, a lipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the cell membrane. nih.gov Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorescent tag (e.g., FITC). mdpi.com Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. nih.gov By staining cells with both, researchers can distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). mdpi.com

Caspase Activity Assays: Caspases are a family of proteases that are the key executioners of apoptosis. nih.gov Assays can measure the activity of specific caspases (e.g., caspase-3/7) using substrates that release a fluorescent or luminescent signal when cleaved. nih.gov An increase in caspase activity is a hallmark of apoptosis.

Cell Cycle Analysis: To determine if a compound halts cell proliferation by stopping the cell cycle at a specific phase, DNA content analysis is performed using flow cytometry. youtube.com

Methodology: Cells are treated with the compound, then fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide or DAPI. youtube.com The fluorescence intensity of each cell is directly proportional to its DNA content.

Interpretation: A population of cells will show a characteristic distribution profile. Cells in the G1/G0 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase (DNA synthesis) have a DNA content between 2N and 4N. youtube.com A compound like acetylaranotin could cause an accumulation of cells in a specific phase (e.g., G2/M arrest), which would be visible as a change in the histogram profile compared to untreated cells. mdpi.comnih.gov

Advanced In Vitro Research Models

To better mimic the complex environment of a human tumor, researchers are moving beyond traditional 2D cell culture. Advanced in vitro models provide a more physiologically relevant context to study the effects of compounds like acetylaranotin.

3D Cell Culture Systems and Organoids for Mechanistic Studies

Three-dimensional (3D) cell culture systems bridge the gap between flat plastic dishes and complex living organisms. nih.gov They allow cells to grow in structures that more closely resemble in vivo tissues, with complex cell-cell and cell-matrix interactions. nih.gov

Spheroids and Organoids: Spheroids are simple 3D aggregates of cells, while organoids are more complex, self-organizing structures derived from stem cells that can recapitulate the architecture and function of an organ on a miniature scale. nih.govmdpi.com

Relevance for Acetylaranotin Research: Studying acetylaranotin in a 3D tumor model or organoid could provide critical insights that are not obtainable from 2D cultures. youtube.com For instance, a 3D structure has gradients of oxygen, nutrients, and drug penetration, which can affect a compound's efficacy. nih.gov These models would allow researchers to ask more complex questions, such as:

How effectively does acetylaranotin penetrate a solid tumor mass?

Does its apoptotic activity differ in the hypoxic core of a spheroid compared to the well-oxygenated outer layers?

How does the extracellular matrix in a 3D model influence cellular responses to the compound?

Patient-derived organoids (PDOs), grown from a patient's own tumor cells, are particularly powerful as they can help predict how that specific patient might respond to a drug, paving the way for personalized medicine. youtube.com

Co-culture Models for Intercellular Interaction Research

Tumors are not just made of cancer cells; they are complex ecosystems that also include stromal cells, blood vessels, and immune cells. mdpi.com Co-culture models, where two or more different cell types are grown together, allow researchers to study these crucial intercellular interactions. nih.gov

Types of Co-culture Systems:

Direct Co-culture: Different cell types are grown in direct physical contact. nih.gov

Indirect Co-culture: Cells are grown in the same system but are separated by a permeable membrane (e.g., in a Transwell insert), allowing for communication via secreted factors (paracrine signaling) but preventing direct contact. nih.gov

Potential Applications for Acetylaranotin: Co-culture models would be invaluable for investigating how acetylaranotin affects the tumor microenvironment. For example:

Immune Cell Interactions: A co-culture of tumor cells with immune cells (like T-cells or macrophages) could be used to see if acetylaranotin enhances the ability of the immune system to recognize and kill cancer cells. mdpi.comfrontiersin.org

Stromal Cell Interactions: Co-culturing tumor cells with fibroblasts (a major component of the tumor stroma) could reveal whether these stromal cells protect the cancer cells from acetylaranotin's effects, or vice versa.

These advanced models provide a more nuanced and physiologically relevant platform to dissect the multifaceted biological activities of acetylaranotin, moving beyond its direct effects on cancer cells to understand its impact within a more complex, tissue-like environment.

Future Research Trajectories and Broader Academic Implications

Elucidation of Unexplored Mechanistic Pathways

While the general toxicity of ETPs like acetylaranotin is attributed to their redox-active disulfide bridge, which can disrupt protein function and generate reactive oxygen species, specific mechanistic details remain a subject of ongoing investigation. acs.org The total synthesis of acetylaranotin has brought to light specific chemical transformations whose mechanisms are not yet fully understood. nih.gov For instance, a key step in one synthetic route involves a highly diastereoselective double C-H oxidation to form a diketopiperazine intermediate. nih.gov Researchers have noted that whether this critical transformation proceeds through a radical or an anionic mechanism is currently unclear and is a focus of ongoing research. nih.gov Elucidating such pathways is fundamental to refining synthetic strategies and understanding the molecule's intrinsic reactivity. Further studies are required to map the complete interactome of acetylaranotin within the cell and to understand how its unique dihydrooxepine ring contributes to its specific biological activity profile, distinguishing it from other ETPs like gliotoxin (B1671588). acs.orgnih.gov

Development of Acetylaranotin as a Chemical Biology Probe

A chemical probe is a small molecule used to study and manipulate biological systems, such as cells or organisms, to understand the functions of proteins and other biomolecules. doaj.orgpageplace.deacs.org The potent and specific biological effects of acetylaranotin, including the induction of apoptosis and cell cycle arrest, make it a promising candidate for development as a chemical biology probe. researchgate.netnih.gov

Acetylaranotin has demonstrated clear utility as a tool for modulating fundamental cellular processes. Studies have shown its ability to inhibit viral RNA polymerase and exhibit antiproliferative and apoptotic activity against various human cancer cell lines. nih.gov At a concentration of 1.0 μM, it can induce apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.net This capacity to intervene in critical cellular pathways allows researchers to use acetylaranotin to dissect the molecular machinery governing cell division and programmed cell death. By selectively perturbing these processes, scientists can investigate their downstream effects and uncover new components of the signaling cascades involved.

Target identification and validation are critical early stages in the drug discovery pipeline, aiming to pinpoint and confirm the molecular entities whose modulation will lead to a therapeutic effect. wjbphs.comtechnologynetworks.comdanaher.com A biologically active molecule like acetylaranotin can be instrumental in this process. By observing the phenotypic changes in cells or organisms upon treatment with acetylaranotin (e.g., apoptosis), researchers can initiate studies to identify its direct molecular binding partners. researchgate.netnih.gov This can be achieved through techniques such as affinity chromatography using a derivatized, immobilized version of acetylaranotin to "pull down" its target proteins from cell lysates for subsequent identification by mass spectrometry. Validating that the identified target is responsible for the observed biological effect is a crucial subsequent step. nih.govnih.gov This often involves genetic techniques, such as RNA interference (siRNA) or CRISPR-Cas9, to suppress the expression of the candidate target protein and confirm that this suppression mimics the effect of treatment with acetylaranotin. technologynetworks.comnih.gov

Advances in Biosynthetic Engineering for Sustainable Production and Diversification

The production of complex natural products like acetylaranotin through traditional chemical synthesis can be long and costly, while isolation from natural fungal sources can be low-yielding and difficult to scale. nih.govnih.gov Biosynthetic engineering offers a promising alternative for sustainable production. mit.eduacs.org Research has successfully identified the gene cluster in Aspergillus terreus responsible for producing acetylaranotin. acs.org This cluster contains nine essential genes, including a nonribosomal peptide synthetase (ataP), which are foundational for its assembly. acs.org

The identification of this gene cluster is a critical first step, as it provides the genetic toolkit for engineering. acs.org By expressing these biosynthetic genes in more tractable microbial hosts like E. coli or yeast, it may be possible to develop fermentation-based production methods that are more sustainable and scalable. mit.edu Furthermore, understanding the function of each enzyme in the pathway allows for diversification. acs.orgresearchgate.net Scientists can modify or combine these genes with those from other ETP pathways to create novel "unnatural" natural products with potentially improved or entirely new biological activities. mit.edu Defining the genes involved is expected to facilitate the engineering of second-generation molecules and increase production yields. acs.org

Interdisciplinary Research Opportunities

The study of acetylaranotin resides at the intersection of multiple scientific disciplines, creating rich opportunities for collaborative research that can accelerate discovery.

Progress in understanding acetylaranotin has been driven by the parallel and integrated efforts of synthetic chemists and molecular biologists. The total synthesis of acetylaranotin, a significant achievement in organic chemistry, provides a reliable source of the pure compound for biological testing and allows for the creation of analogues that are not accessible through nature. nih.govnih.govnih.gov This synthetic access complements the work of molecular biologists who have elucidated its biosynthetic pathway. acs.orgresearchgate.net The interplay between these fields is powerful; synthetic chemists can create probes and inhibitors to study the biosynthetic enzymes discovered by biologists, while insights from the natural biosynthetic pathway can inspire new and more efficient synthetic strategies. nih.gov This synergy is exemplified in research programs explicitly aimed at advancing the broader chemistry and biology of ETP natural products. nih.gov

High-Throughput Screening for Novel Modulators of Biological Systems

High-Throughput Screening (HTS) represents a critical methodology in modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets. nih.gov While specific HTS campaigns focused exclusively on acetylaranotin are not extensively documented in public literature, the principles of HTS are directly applicable to discovering novel modulators of the biological pathways it influences. Natural product libraries, which are collections of structurally diverse compounds isolated from microorganisms, plants, and animals, are a significant source for HTS programs. nih.govtargetmol.comnih.gov Acetylaranotin and other epipolythiodiketopiperazines (ETPs) would be prime candidates for inclusion in such libraries due to their potent biological activities. targetmol.com

The process of using HTS to find new modulators would begin with the development of a robust and miniaturized assay centered on a known biological effect of acetylaranotin, such as its antiviral or cytotoxic activity. nih.govucsf.edu For instance, an assay could be designed to measure the inhibition of a specific viral RNA polymerase or the induction of apoptosis in a cancer cell line. nih.govnih.gov This assay would then be adapted for an automated platform, typically using 384-well microplates, to allow for the screening of thousands of compounds per day. nih.govyoutube.com

State-of-the-art HTS facilities utilize advanced robotics for liquid handling, compound management, and signal detection, which minimizes sample consumption and increases efficiency. youtube.com The screening of extensive compound libraries, which can contain hundreds of thousands of diverse synthetic molecules or natural products, can identify "hits"—compounds that produce a desired effect in the assay. nih.govucsf.edu Subsequent steps involve hit validation and preliminary structure-activity relationship (SAR) analysis to identify the most promising candidates for further development. ucsf.edu Given the complex bioactivity of acetylaranotin, HTS could be employed to:

Identify Synergistic or Antagonistic Compounds: Screen for small molecules that enhance or inhibit the known antiviral or anticancer effects of acetylaranotin.

Discover Novel Cellular Targets: Use high-content screening (HCS), an image-based HTS approach, to observe phenotypic changes in cells treated with acetylaranotin derivatives, thereby uncovering new mechanisms of action.

Find Modulators of Resistance: In cancer or infectious disease models, screen for compounds that can overcome potential resistance mechanisms to acetylaranotin's cytotoxic or antiviral effects.

The integration of HTS with natural product libraries provides a powerful pathway for leveraging the chemical complexity of molecules like acetylaranotin to discover new therapeutic leads and biological probes. nih.govmdpi.com

Theoretical Contributions to Natural Product Structure-Function Understanding

The intricate and complex architecture of acetylaranotin has made it a formidable target for total synthesis, and these synthetic endeavors have, in turn, provided profound theoretical insights into its structure-function relationships. The successful enantioselective total syntheses of acetylaranotin have been pivotal, not just as achievements in chemical synthesis, but for unequivocally confirming the absolute and relative stereochemistry of its complex core. targetmol.comnih.govnih.gov

A key theoretical contribution from these synthetic efforts is the deepened understanding of the reactivity and stability of the core structural motifs. The synthesis of the dihydrooxepine ETP family, for which acetylaranotin was the first member to be fully synthesized, presented significant challenges, particularly in constructing the seven-membered dihydrooxepine ring and installing the labile epidisulfide bridge. targetmol.comnih.gov The development of novel synthetic strategies, such as rhodium-catalyzed cycloisomerization or vinylogous Rubottom oxidation followed by Baeyer-Villiger oxidation, has not only provided access to these molecules but also illuminated the chemical principles governing their formation. nih.govnih.gov

These synthetic routes are foundational for understanding structure-function relationships because they enable the generation of structural analogs. By systematically modifying specific parts of the acetylaranotin scaffold, researchers can probe the functional role of each component. Key areas for such investigation include:

The Epidisulfide Bridge: This moiety is widely considered essential for the biological activity of ETPs. Synthetic analogs where the disulfide is removed, reduced, or replaced with other functional groups allow for direct testing of its role in cytotoxicity and antiviral action.

Peripheral Functional Groups: The acetyl groups on the diketopiperazine core can be modified to explore their influence on solubility, cell permeability, and target engagement.

Furthermore, the knowledge gained from synthesis lays the groundwork for computational and theoretical modeling. By having a confirmed three-dimensional structure, scientists can perform molecular docking simulations and molecular dynamics studies to hypothesize how acetylaranotin interacts with its biological targets at an atomic level. These computational methods can help predict binding affinities, identify key interacting residues, and guide the design of new, more potent, or selective analogs, thereby accelerating the discovery process and deepening our theoretical understanding of how this complex natural product exerts its biological effects.

Q & A

Q. What are the key biosynthetic steps and intermediates in acetylaranotin production in Aspergillus terreus?

The biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) gene cluster (ATEG_03470.1) responsible for constructing the diketopiperazine (DKP) scaffold. Key intermediates include acetylaranotin (1), bisdethiobis(methylthio)-acetylaranotin (2), and acetylapoaranotin (3), identified via large-scale cultivation, LC-DAD-MS, and NMR spectroscopy. Gene deletion mutants revealed stable intermediates, enabling pathway reconstruction . Optimal production occurs in Czapek’s medium, with UV and mass spectrometry used to track metabolite profiles .

Q. What experimental methodologies are critical for structural elucidation of acetylaranotin derivatives?

Reverse-phase liquid chromatography coupled with diode array detection (LC-DAD-MS) is used for initial metabolite profiling. Purification via flash chromatography and preparative HPLC, followed by NMR spectroscopy, resolves complex structures. For example, cyclo-(L-phe-L-phe) (5) was confirmed through 2D NMR (COSY, HSQC) . Known compounds are cross-referenced with literature data, while novel derivatives require full spectral assignment .

Q. How do culture conditions influence acetylaranotin yield in Aspergillus terreus?

Secondary metabolite production is highly condition-dependent. Czapek’s medium (sucrose, sodium nitrate) promotes acetylaranotin biosynthesis, as shown by comparative LC-DAD-MS analysis. Variables like pH, aeration, and trace metals should be optimized in shake-flask or bioreactor trials. Metabolite quantification requires calibration with authentic standards .

Advanced Research Questions

Q. What are the major challenges in the enantioselective total synthesis of acetylaranotin?

The synthesis requires stereochemical control of the epidithiodiketopiperazine (ETP) core and the dihydrooxepine ring. Key steps include:

  • Enantioselective azomethine ylide cycloaddition to establish C2 symmetry.
  • Palladium-catalyzed cycloisomerization/chloride elimination to form the dihydrooxepine.
  • Stereospecific disulfide bond installation via sulfenylation. The 18-step synthesis from commercial materials highlights the complexity of ETP redox activity and ring strain management .

Q. How can researchers resolve contradictions in bioactivity data for acetylaranotin analogs?

Discrepancies in bioactivity (e.g., antiviral vs. cytotoxic effects) may arise from assay conditions or compound stability. Strategies include:

  • Replicating assays under inert atmospheres to prevent disulfide bond reduction.
  • Using orthogonal methods (e.g., RNA polymerase inhibition vs. apoptosis markers) to confirm mechanisms.
  • Validating purity via HPLC and HRMS to exclude confounding impurities .

Q. What metabolic engineering approaches can enhance acetylaranotin production?

Overexpression of the NRPS gene (ATEG_03470.1) and tailoring enzymes (e.g., methyltransferases, oxidases) in A. terreus can boost yield. CRISPR-Cas9-mediated cluster activation or heterologous expression in S. cerevisiae may bypass native regulation. Pathway intermediates (e.g., compound 5) can be fed to blocked mutants to identify bottlenecks .

Q. How should researchers design experiments to validate acetylaranotin’s biosynthetic gene cluster?

  • Gene deletion: Knock out ATEG_03470.1 and analyze metabolite loss via LC-MS.
  • Heterologous expression: Clone the cluster into a model fungus (e.g., Aspergillus nidulans) and screen for acetylaranotin production.
  • Isotopic labeling: Use 13C^{13}\text{C}-labeled amino acids to trace DKP assembly .

Data Analysis and Reproducibility

Q. What statistical methods are essential for validating acetylaranotin bioactivity studies?

Dose-response curves (IC50_{50}/EC50_{50}) should be fitted with nonlinear regression (e.g., GraphPad Prism). For cytotoxicity assays, ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. Include error bars (SEM/SD) and report p-values. Raw data and normalization steps must be documented to ensure reproducibility .

Q. How can researchers address variability in acetylaranotin yield across fungal batches?

Standardize culture conditions (medium, temperature, inoculum size) and use internal standards (e.g., cyclo-(L-phe-L-phe)) for LC-MS quantification. Conduct triplicate biological replicates and apply coefficient of variation (CV) analysis to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.